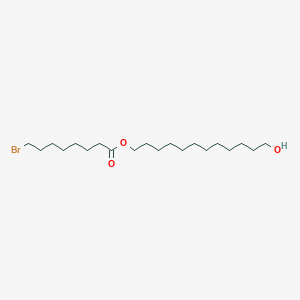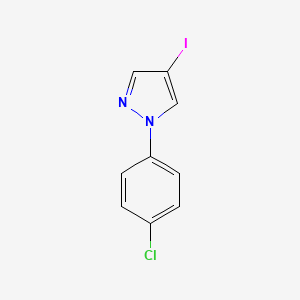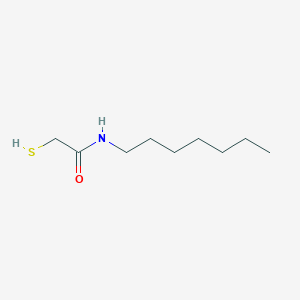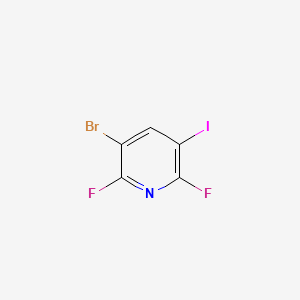![molecular formula C17H18N4O2S B12521817 Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- CAS No. 750597-28-5](/img/structure/B12521817.png)
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group, an azo linkage, and a propynyl group. It is known for its vibrant color and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(dimethylamino)aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-2-propynylbenzenesulfonamide under controlled conditions to form the azo compound.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in targeting specific enzymes and pathways in cancer cells.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.
Pathways Involved: It affects metabolic pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.
Azo compounds: Other azo compounds with different aryl or alkyl groups.
Uniqueness
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- is unique due to its combination of a sulfonamide group, an azo linkage, and a propynyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
750597-28-5 |
|---|---|
Molecular Formula |
C17H18N4O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N4O2S/c1-4-13-18-24(22,23)17-11-7-15(8-12-17)20-19-14-5-9-16(10-6-14)21(2)3/h1,5-12,18H,13H2,2-3H3 |
InChI Key |
MMOQBLMANBHMRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


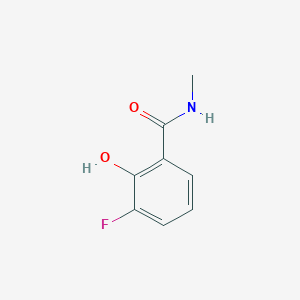
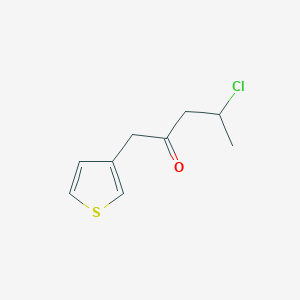
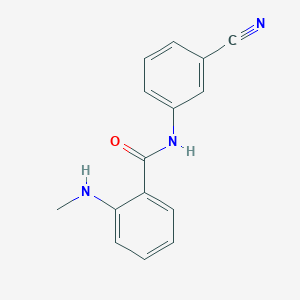
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)
![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
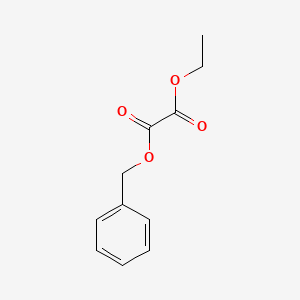
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
